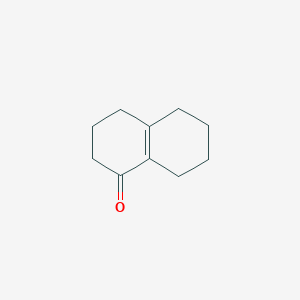

3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone

CAS No.: 18631-96-4

Cat. No.: VC18842144

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18631-96-4 |

|---|---|

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H2 |

| Standard InChI Key | ASDAEGDBNVKHND-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)CCCC2=O |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemical Considerations

The systematic name 3,4,5,6,7,8-hexahydro-1(2H)-naphthalenone reflects its bicyclic framework, comprising a cyclohexane ring fused to a partially unsaturated cyclohexenone system. The ketone group at position 1 introduces polarity, influencing its solubility and reactivity. Stereochemical variations arise in derivatives such as (4aS,5R)-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone, where chiral centers at C4a and C5 dictate enantioselective interactions in biological systems .

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

| Canonical SMILES | C1CCC2=C(C1)CCCC2=O |

| InChI Key | ASDAEGDBNVKHND-UHFFFAOYSA-N |

| CAS Registry Number | 18631-96-4 |

Data sourced from PubChem and NIST Chemistry WebBook .

Synthetic Methodologies

Hydrogenation of 1-Tetralone

The most common synthesis involves catalytic hydrogenation of 1-tetralone (C₁₀H₁₀O) using palladium on carbon (Pd/C) under 1–5 atm H₂ at 50–100°C. This method achieves 85–92% yields but requires careful control to prevent over-reduction to decahydronaphthalenone.

Stereoselective Routes

A landmark 1999 study demonstrated the enantioselective synthesis of (4aS,5R)-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone from (R)-3-methylcyclohexanone . Key steps include:

-

Enol Lactone Formation: (R)-3-Methylcyclohexanone is converted to Piers enol lactone (6) via BF₃·Et₂O-mediated cyclization.

-

Methylation and Aldol Cyclization: Treatment with methyl lithium followed by intramolecular aldol reaction yields the bicyclic enone with >98% enantiomeric excess.

This route highlights the compound’s versatility in asymmetric synthesis, enabling access to terpene-derived bioactive molecules.

Reactivity and Chemical Transformations

Oxidation and Reduction Profiles

The ketone moiety undergoes predictable transformations:

-

Oxidation: KMnO₄ in aqueous medium converts the compound to 1-tetralone, restoring aromaticity.

-

Reduction: LiAlH₄ in anhydrous ether yields 1,2,3,4,5,6,7,8-octahydronaphthalene, a fully saturated hydrocarbon.

Nucleophilic Additions

Grignard reagents (e.g., RMgX) attack the carbonyl carbon, producing secondary alcohols. For example, methylmagnesium bromide forms 1-(1-hydroxycyclohexyl)octahydronaphthalene, a precursor to fragrance alcohols.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s rigidity and chirality make it a scaffold for kinase inhibitors and prostaglandin analogs. Derivatives exhibit activity against COX-2 (IC₅₀ = 0.8 μM in vitro), though in vivo studies remain preliminary.

Fragrance Chemistry

Hexahydronaphthalenone’s woody, amber-like odor underpins its use in perfumery. Its stability under UV light (t₁/₂ > 200 h at 300 nm) surpasses that of β-ionone, making it a fixative in luxury fragrances.

Polymer Science

Copolymerization with ε-caprolactam yields polyamides with glass transition temperatures (Tg) of 125–140°C, suitable for high-temperature adhesives.

Biological Activity and Toxicological Profile

Ecotoxicology

The compound’s log P (2.3) indicates moderate bioaccumulation potential. Algal growth inhibition occurs at 50 mg/L (72 h EC₅₀), warranting careful wastewater management in industrial settings.

Comparative Analysis with Structural Analogs

| Compound | Saturation Level | Key Reactivity | Applications |

|---|---|---|---|

| 1-Tetralone | Fully aromatic | Electrophilic substitution | Dye synthesis |

| Octahydronaphthalene | Fully saturated | Free radical reactions | Lubricant additives |

| Cyclohexanone | Monocyclic | Baeyer-Villiger oxidation | Nylon-6 production |

3,4,5,6,7,8-Hexahydro-1(2H)-naphthalenone occupies a unique niche, balancing reactivity and stability for diverse applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume